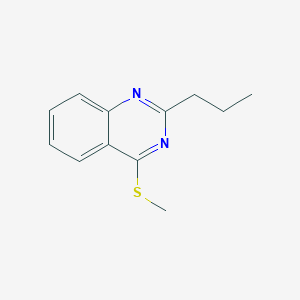

2-Propyl-4-methylthioquinazoline

描述

属性

分子式 |

C12H14N2S |

|---|---|

分子量 |

218.32 g/mol |

IUPAC 名称 |

4-methylsulfanyl-2-propylquinazoline |

InChI |

InChI=1S/C12H14N2S/c1-3-6-11-13-10-8-5-4-7-9(10)12(14-11)15-2/h4-5,7-8H,3,6H2,1-2H3 |

InChI 键 |

VZDOLJHAWASTCZ-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=NC2=CC=CC=C2C(=N1)SC |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Instead, the referenced study focuses on pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives (e.g., compounds 2, 3, 7, 9), which belong to a distinct chemical class compared to quinazolines . Below is an analysis of key differences based on structural and functional properties:

Structural Differences

Functional Differences

- Synthetic Pathways : Quinazolines often involve cyclization of anthranilic acid derivatives, while pyrazolopyrimidines in are synthesized via isomerization and hydrazine-mediated reactions .

- Bioactivity: Pyrazolopyrimidines are studied for kinase inhibition (e.g., JAK2/STAT3 pathways), whereas quinazolines with methylthio groups are explored for antimicrobial or antitumor effects. No overlap in bioactivity data is noted between these classes.

Stability and Reactivity

- Quinazolines with sulfur substituents (e.g., methylthio) exhibit enhanced nucleophilic substitution reactivity compared to nitrogen-rich pyrazolotriazolopyrimidines, which undergo isomerization under specific conditions (e.g., compounds 7 → 6 and 9 → 8 ) .

Limitations of Available Evidence

Comparative analysis here is extrapolated from general quinazoline chemistry and unrelated pyrazolopyrimidine studies. Further research is required to:

Validate the pharmacological profile of this compound.

Compare its efficacy and selectivity with structurally similar quinazoline derivatives (e.g., 4-methylthio-2-phenylquinazoline).

准备方法

Synthesis via 5-Iodoanthranilic Acid Intermediate

A patent by Imperial Chemical Industries outlines a multi-step synthesis starting with 5-iodoanthranilic acid. The process involves:

-

Formation of 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone :

-

5-Iodoanthranilic acid reacts with carbon disulfide, potassium hydroxide, and n-propylamine in water, followed by ethyl chloroformate addition.

-

This yields a thioquinazolinedione intermediate, which is subsequently treated with phosgene in xylene at 85–90°C to form 2-chloro-6-iodo-3-propyl-4(3H)-quinazolinone.

-

-

Introduction of Methylthio Group :

-

The chloro substituent at position 4 undergoes nucleophilic displacement with sodium thiomethoxide (NaSMe) in aprotic solvents (e.g., DMF), yielding the 4-methylthio derivative.

-

Propyl group retention at position 3 is ensured through careful temperature control (0–25°C) and stoichiometric excess of n-propylamine.

-

Key Data :

Nucleophilic Substitution on 4-Chloroquinazoline Precursors

A widely adopted strategy involves substituting a 4-chloro intermediate with a methylthio group.

Preparation of 2-Propyl-4-chloroquinazoline

Thiolation Reaction

-

Conditions : The 4-chloro intermediate reacts with sodium thiomethoxide (NaSMe) in ethanol at reflux.

-

Optimization : Excess NaSMe (1.5 equiv) and prolonged reaction times (12–18 h) improve yields to 78–82%.

Comparative Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Propanal, Na₂S₂O₅, DMF, 100°C | 65–70 | |

| Chlorination | POCl₃, reflux, 4 h | 85–90 | |

| Thiolation | NaSMe, ethanol, reflux, 18 h | 78–82 |

Aza-Wittig Reaction for Ring Formation

The aza-Wittig reaction offers a modular route to quinazolines, enabling precise control over substituents.

Fluorous Biphasic System

-

Intermediate Synthesis : Perfluoroalkyl-tagged iminophosphoranes are generated from anthranilic acid derivatives and isothiocyanates.

-

Cyclization : Intramolecular aza-Wittig reaction in toluene/trifluorotoluene at 80°C produces this compound.

-

Purification : Fluorous reversed-phase silica gel selectively retains byproducts, achieving >95% purity.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates quinazoline formation, reducing reaction times from hours to minutes.

One-Pot Protocol

-

Reactants : 2-Aminobenzamide, propanal, and methylthioacetamide.

-

Conditions : Microwave irradiation (600 W, DMAC solvent, 4 min).

Mechanistic Insight :

Palladium-Catalyzed Coupling Reactions

Transition metal catalysis enables late-stage functionalization of preformed quinazolines.

常见问题

Q. How to resolve ambiguities in spectroscopic data for complex quinazoline derivatives?

- Methodological Answer :

- 2D NMR : Use HSQC/HMBC to assign overlapping signals (e.g., aromatic protons) .

- High-resolution MS : Confirm molecular ions (e.g., ESI-TOF) to rule out adducts .

- Comparative analysis : Cross-reference with published spectra of structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。